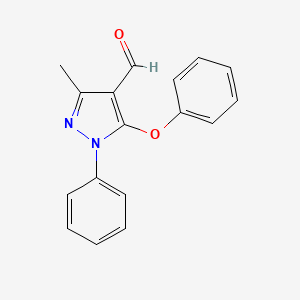

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-methyl-5-phenoxy-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-13-16(12-20)17(21-15-10-6-3-7-11-15)19(18-13)14-8-4-2-5-9-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEYODGHGWCLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368123 | |

| Record name | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30241-46-4 | |

| Record name | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which utilizes 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a starting material . The reaction conditions typically include the use of reagents such as phosphorus oxychloride and dimethylformamide, which facilitate the formation of the aldehyde group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Biology

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde has shown potential in biological research:

- Enzyme Inhibition: The compound's structure resembles biologically active molecules, allowing it to inhibit specific enzymes, which is crucial for drug development .

- Anticancer Activity: Studies have indicated that derivatives of pyrazole compounds exhibit selective anti-proliferative actions against various human cancer cell lines. This suggests that 3-methyl-5-phenoxy derivatives may also possess similar properties .

Industry

In industry, this compound finds applications in:

- Agrochemicals: Its derivatives are used in the formulation of pesticides and herbicides due to their efficacy against plant pathogens .

- Dyes and Specialty Chemicals: The compound's ability to act as a precursor for dyes enhances its utility in textile and chemical industries .

Case Studies

Case Study 1: Anticancer Activity

Research conducted on pyrazole derivatives demonstrated significant anticancer effects against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through specific signaling pathways .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of cyclooxygenase enzymes by pyrazole derivatives revealed that 3-methyl-5-phenoxy compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic uses .

Data Table: Applications Overview

| Application Area | Specific Use | Outcome |

|---|---|---|

| Chemistry | Intermediate for heterocycles | Facilitates synthesis of complex compounds |

| Biology | Enzyme inhibition | Modulates enzyme activity; potential drug candidate |

| Industry | Agrochemicals | Effective against plant pathogens |

| Industry | Dyes production | Serves as a precursor for specialty dyes |

Mechanism of Action

The mechanism of action of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison with Selected Pyrazole Derivatives

Key Observations:

- Substituent Effects: The phenoxy group in the target compound introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., Cl in ) that enhance electrophilic reactivity .

Biological Activity

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative known for its diverse biological activities. This compound features a unique structure that includes both phenoxy and phenyl groups, enhancing its lipophilicity and potential for various pharmacological applications. The compound's molecular formula is .

The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction, which utilizes 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a precursor. Its chemical structure allows it to undergo different reactions such as oxidation, reduction, and substitution, leading to various derivatives with potentially enhanced biological activity .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential in medicinal chemistry. Key activities include:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains, making it a candidate for further development in treating infections .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity, which is crucial for the treatment of conditions like arthritis and other inflammatory diseases. Studies have shown that pyrazole derivatives can inhibit inflammatory mediators, offering therapeutic potential .

3. Anticancer Properties

Pyrazoles are recognized for their anticancer effects. The structural similarity of this compound to known anticancer agents suggests it may also inhibit cancer cell proliferation through various mechanisms .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, influencing biological pathways and potentially leading to enzyme inhibition .

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | , |

| Anti-inflammatory | Inhibits inflammatory mediators | , |

| Anticancer | Inhibits cancer cell proliferation | , |

Case Study: Antimicrobial Activity

In one study, the compound was tested against several strains of bacteria, demonstrating significant inhibition zones compared to control substances. The results indicated a promising potential for developing new antimicrobial agents based on this pyrazole derivative .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The findings revealed that the compound effectively reduced levels of pro-inflammatory cytokines in vitro, supporting its use in treating inflammatory diseases .

Q & A

Q. What is the standard synthetic route for 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, and what reaction conditions are critical for high yield?

The compound is synthesized via nucleophilic substitution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol in the presence of a base (e.g., K₂CO₃ or KOH) in dimethyl sulfoxide (DMSO) at reflux. Key conditions include stoichiometric equivalence of reactants, reflux duration (~6 hours), and post-reaction quenching with ice to precipitate the product. Yields up to 92% are achievable with optimized conditions .

Q. Which spectroscopic techniques are essential for structural confirmation, and what are the diagnostic signals?

- IR Spectroscopy : A strong carbonyl stretch at ~1695 cm⁻¹ (C=O) and C-O-C ether stretch at ~1200 cm⁻¹ .

- ¹H NMR : Distinct signals at δ 9.62 ppm (CHO proton), δ 2.57 ppm (CH₃), and multiplet aromatic protons (δ 7.03–7.62 ppm) .

- ¹³C NMR : Key signals include δ 183.09 ppm (C=O) and aromatic carbons (δ 108–157 ppm) . Elemental analysis (C, H, N) further validates purity .

Q. How is the compound purified, and what solvent systems are effective for crystallization?

Post-synthesis, the crude product is recrystallized from ethanol or ethanol-DMF mixtures (1:2 v/v) to obtain high-purity crystals suitable for X-ray diffraction studies . Slow evaporation at room temperature is preferred to avoid thermal degradation .

Advanced Research Questions

Q. How can researchers troubleshoot low synthesis yields or side-product formation?

- Catalyst Optimization : Replace K₂CO₃ with stronger bases (e.g., NaOH) to enhance nucleophilic substitution efficiency.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve phenol reactivity.

- Temperature Control : Prolonged reflux may degrade the aldehyde group; monitor reaction progress via TLC .

Q. What advanced crystallographic tools resolve non-classical interactions in the crystal lattice?

Q. How does this compound serve as a precursor for fused heterocyclic systems?

The aldehyde group undergoes condensation with amines or hydrazines to form Schiff bases or pyrazolo-fused systems. For example, reaction with 3-trifluoromethyl-pyrazolone derivatives yields bioactive pyrazolo[3,4-c]pyrazoles under acidic conditions .

Q. What computational methods complement experimental data for electronic property analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals, electrostatic potential surfaces, and vibrational frequencies, aligning with experimental IR and NMR data .

Methodological Challenges & Contradictions

Q. How to resolve discrepancies in spectral data during structural elucidation?

- Impurity Identification : Use HPLC-MS to detect byproducts (e.g., unreacted phenol or chloro precursor).

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening aromatic signals .

Q. What experimental designs are critical for evaluating biological activity of derivatives?

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., phenoxy group) and assess antibacterial/anti-inflammatory activity via MIC assays or COX inhibition studies .

- Green Synthesis : Incorporate TiO₂ nanoparticles (from sunflower extracts) to enhance reaction efficiency and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.